Sertraline hydrochloride, cis-(-)-

Description

Historical Development and Research Significance of Selective Serotonin (B10506) Reuptake Inhibitors

The journey to understanding and treating mood disorders took a significant turn with the development of monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs) in the 1950s. midcitytms.com These first-generation antidepressants, while groundbreaking, were limited by their non-selective pharmacological effects, leading to a host of undesirable side effects and the need for strict patient regimens. midcitytms.comwikipedia.org This spurred the search for more targeted therapies. wikipedia.org

The "monoamine hypothesis," which posited that depression stemmed from a deficiency of monoamine neurotransmitters like serotonin and norepinephrine (B1679862), guided much of this early research. nih.gov Further refinement of this theory, particularly the serotonergic theory of depression, suggested that a deficit of serotonin at the synaptic level was a key factor. cambridge.org This led pharmaceutical companies to pursue the development of compounds that could selectively inhibit the reuptake of serotonin, thereby increasing its concentration in the synaptic cleft. nih.gov

The first selective serotonin reuptake inhibitor (SSRI), fluoxetine (B1211875), was reported in 1974 and approved by the FDA in 1987. nih.govcambridge.org The introduction of fluoxetine marked a pivotal moment, offering a treatment with similar efficacy to older antidepressants but with a more favorable side-effect profile. midcitytms.comwikipedia.org This success paved the way for the development of other SSRIs, including sertraline (B1200038), which have since become a cornerstone of psychiatric pharmacotherapy. wikipedia.orgnih.gov

Focus on Sertraline Hydrochloride, cis-(-)- as a Key Chemical Entity in Neuropharmacology

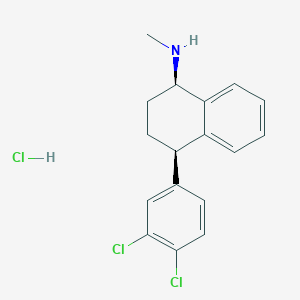

Sertraline hydrochloride is a naphthalenamine derivative with a specific stereochemical configuration, (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride, that is crucial for its biological activity. acs.orgdrugfuture.com Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), which leads to an increased concentration of serotonin in the central nervous system. patsnap.comdrugbank.com This action is believed to be the foundation of its therapeutic effects. drugbank.com

Beyond its primary target, research has shown that sertraline also exhibits weak inhibitory effects on dopamine (B1211576) and norepinephrine transporters. patsnap.comdrugbank.com Additionally, it has been found to have an affinity for sigma-1 receptors, which may contribute to its anxiolytic and antipsychotic properties in certain contexts. childrenswi.orgpsychopharmacologyinstitute.com The cis-(-)- isomer of sertraline is the biologically active enantiomer responsible for these effects. pharmgkb.org

The synthesis of sertraline hydrochloride with the correct stereochemistry has been a subject of extensive research, with various methods developed to achieve high purity of the desired cis-racemic amine. acs.orgresearchgate.net Industrial synthesis often involves the use of a tetralone intermediate and stereoselective reduction to produce the final compound. acs.orgacs.org

Overview of Current Research Trajectories and Gaps for the Chemical Compound

Current research on sertraline hydrochloride is multifaceted, extending beyond its established role as an antidepressant. One significant area of investigation is its metabolism. Sertraline is extensively metabolized in the liver by multiple cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2C19, CYP2C9, CYP3A4, and CYP2D6. drugbank.comresearchgate.net The primary metabolite, desmethylsertraline (B1148675), is less potent than the parent compound. drugbank.compharmgkb.org The involvement of multiple enzymes suggests that no single genetic polymorphism should profoundly impact its pharmacokinetics, yet there is still considerable interindividual variability in plasma concentrations. pharmgkb.orgdrugbank.com Further research is needed to fully elucidate the complex interplay of these enzymes and genetic factors. pharmgkb.org

Another active area of research involves understanding the broader neurobiological effects of sertraline. Studies are exploring its impact on neuroplasticity, with evidence suggesting that chronic treatment can promote neurogenesis in the hippocampus. patsnap.com Recent research has also challenged the traditional understanding of its mechanism of action in depression, with a large-scale clinical trial indicating that sertraline's early therapeutic effects may be primarily driven by a reduction in anxiety symptoms rather than a direct impact on depressive symptoms. news-medical.netucl.ac.uknih.gov

Physicochemical Properties of Sertraline Hydrochloride

| Property | Value | Source |

| Molecular Formula | C17H17Cl2N · HCl | drugfuture.comsigmaaldrich.com |

| Molecular Weight | 342.69 g/mol | drugfuture.comsigmaaldrich.com |

| Melting Point | 243-245 °C | drugfuture.com |

| Appearance | White solid crystal or powder | nih.govfujifilm.com |

| Solubility in Water | 3.8 mg/mL | drugfuture.com |

| pKa (water) | 9.48 ± 0.04 | drugfuture.com |

Key Pharmacokinetic Parameters of Sertraline

| Parameter | Value | Source |

| Half-life | 24-32 hours | pharmgkb.orgnih.gov |

| Time to Peak Concentration (Tmax) | 4-10 hours | pharmgkb.orgnih.gov |

| Protein Binding | ~98-99% | drugbank.com |

| Major Metabolite | Desmethylsertraline | drugbank.compharmgkb.org |

| Primary Route of Clearance | Hepatic metabolism | pharmgkb.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFQGGGGFNSJKA-JSUROZADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79645-15-1 | |

| Record name | Sertraline hydrochloride, cis-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079645151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SERTRALINE HYDROCHLORIDE, CIS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0905KBO3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Aspects and Enantiomeric Purity of Sertraline Hydrochloride, Cis

Structural Isomerism and Chiral Centers of Sertraline (B1200038)

Sertraline possesses two chiral centers, which are asymmetric carbon atoms within its molecular framework. rsc.org The presence of these two stereogenic centers means that sertraline can exist as four different stereoisomers. rsc.orgnih.gov These stereoisomers are molecules that have the same chemical formula and bond connectivity but differ in the three-dimensional arrangement of their atoms. researchgate.net The four stereoisomers of sertraline consist of two pairs of enantiomers. mdpi.com

The stereoisomers are designated based on the spatial orientation of the substituents at the two chiral carbons, leading to the following forms:

(1S,4S)

(1R,4R)

(1R,4S)

(1S,4R) rsc.orgresearchgate.net

Characterization of cis- and trans-Diastereomers

The four stereoisomers of sertraline can be categorized into two pairs of diastereomers: cis and trans. nih.govnih.gov Diastereomers are stereoisomers that are not mirror images of each other. researchgate.net The cis isomers have the substituents on the same side of the ring structure, while the trans isomers have them on opposite sides.

Cis-isomers : (1S,4S)-sertraline and (1R,4R)-sertraline.

Trans-isomers : (1R,4S)-sertraline and (1S,4R)-sertraline.

The synthesis of sertraline often produces a mixture of these cis and trans isomers. google.comquickcompany.in The separation of these diastereomers is a critical step in the manufacturing process, often achieved through methods like fractional crystallization. google.com

Significance of the cis-(-)-Enantiomer (1S,4S) Configuration

While four stereoisomers of sertraline exist, only one is therapeutically active: the cis-(-)-(1S,4S) enantiomer. nih.govnih.gov This specific stereoisomer is a potent and selective inhibitor of serotonin (B10506) reuptake. mdpi.compharmgkb.org The other stereoisomers are considered impurities. nih.govnih.gov

The pharmacological activity of the different stereoisomers varies significantly:

cis-(1S,4S)-sertraline : The therapeutically active enantiomer. ncats.io It is a highly selective serotonin reuptake inhibitor. mdpi.com

cis-(1R,4R)-sertraline : This enantiomer also inhibits serotonin reuptake but is therapeutically inactive. pharmgkb.orgncats.io

trans-(1R,4S)-sertraline : A potent inhibitor of serotonin, dopamine (B1211576), and norepinephrine (B1679862). mdpi.comnih.gov

trans-(1S,4R)-sertraline : More selective for norepinephrine inhibition. mdpi.comnih.gov

Although the (+)-trans-1R,4S-enantiomer is reportedly twice as potent in inhibiting serotonin uptake, the (+)-cis-1S,4S isomer is preferred for therapeutic use due to its greater selectivity. mdpi.comnih.gov

Control and Determination of Enantiomeric Purity in Research

Ensuring the enantiomeric purity of sertraline hydrochloride is crucial for its therapeutic efficacy. nih.gov Various analytical techniques are employed in research and quality control to separate and quantify the different stereoisomers.

High-performance liquid chromatography (HPLC) is a widely used method for determining the enantiomeric purity of chiral drugs like sertraline. nih.gov Chiral stationary phases (CSPs) are often utilized in HPLC to resolve the enantiomers. nih.gov Another approach involves using chiral selectors as mobile-phase additives, such as cyclodextrins. researchgate.netnih.gov

Other methods for analyzing sertraline stereoisomers include:

Cyclodextrin-modified micellar electrokinetic chromatography (CD-modified MEKC) : This technique has been successfully used to resolve all four stereoisomers of sertraline. nih.govresearchgate.netsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) using chiral solvating agents (CSAs) : This method allows for the determination of enantiomeric purity by forming transient diastereomers with distinct NMR spectra, eliminating the need for chemical derivatization. libretexts.org

The development of these analytical methods is essential for controlling the manufacturing process and ensuring that the final product contains the desired cis-(-)-(1S,4S) enantiomer in high purity. nih.gov

Interactive Data Table: Sertraline Stereoisomers

| Stereoisomer | Configuration | Isomer Type | Primary Activity |

| Sertraline | (1S,4S) | cis | Selective Serotonin Reuptake Inhibitor |

| --- | (1R,4R) | cis | Serotonin Reuptake Inhibitor (therapeutically inactive) |

| --- | (1R,4S) | trans | Serotonin, Dopamine, and Norepinephrine Inhibitor |

| --- | (1S,4R) | trans | Norepinephrine Inhibitor |

Advanced Synthetic Methodologies for Sertraline Hydrochloride, Cis

Stereoselective Synthesis Pathways and Strategies

The synthesis of the specific cis-(-)-enantiomer of sertraline (B1200038) hydrochloride necessitates precise control over the stereochemistry at its two chiral centers. Various strategies have been developed to achieve this, ranging from asymmetric catalysis to the use of chiral precursors.

Asymmetric Hydrogenation Techniques for cis-Selectivity

Asymmetric hydrogenation is a key strategy to introduce the desired stereochemistry during the synthesis of sertraline. One approach involves the hydrogenation of an imine intermediate, 4-(3,4-Dichlorophenyl)-3,4-dihydro-N-methyl-1(2H)-naphthalenimine, which can be prepared from the corresponding tetralone. google.com

A highly stereoselective synthesis can be achieved by hydrogenating this imine using a palladium catalyst supported on an alkaline earth metal carbonate, such as calcium carbonate (CaCO₃). google.com This method, conducted at low hydrogen pressures (e.g., 0.5 Kg) and ambient temperatures (20-35°C), favors the formation of the cis-isomer. google.com For instance, using 5% Pd/CaCO₃ in methanol (B129727) and water can yield a high ratio of cis- to trans-sertraline (99.8:0.2). google.com The use of a more selective palladium catalyst in the reduction step has been shown to reduce impurities and the need for reprocessing. epa.gov

Another approach involves the asymmetric hydrogenation of an olefin functional group using rhodium diphosphine catalysts with a chiral ligand like (S)-PhanePhos. nih.gov This method is effective in constructing stereogenic centers, though the stereochemical outcome can be dependent on the geometry of the olefin precursor. nih.gov

Kinetic Resolution Approaches for Enantiomeric Enrichment

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. wikipedia.org In the context of sertraline synthesis, this approach is used to enrich the desired (1S, 4S) enantiomer.

A common method involves the resolution of racemic cis-sertraline using a chiral acid, such as D-(-)-mandelic acid. researchgate.netgoogle.com The diastereomeric salts formed have different solubilities, allowing for their separation by fractional crystallization. google.com The less soluble (+)-sertraline-mandelate salt can be isolated, and subsequent treatment liberates the enantiomerically enriched (+)-cis-sertraline. google.com

Enzymatic kinetic resolution offers a highly selective alternative. Ketoreductases (KREDs) can be employed for the stereoselective reduction of a racemic tetralone precursor. researchgate.netdiva-portal.org This bioreduction can exhibit excellent enantioselectivity (>99% ee) and diastereomeric ratio (99:1), yielding a key chiral alcohol intermediate. researchgate.netdiva-portal.org This alcohol can then be converted to the desired sertraline enantiomer. Lipases are another class of enzymes used in kinetic resolution, for example, in the acylation of a racemic alcohol, where one enantiomer reacts preferentially, allowing for the separation of the acylated product from the unreacted enantiomer. youtube.com Dynamic kinetic resolution (DKR) is an advancement where the starting enantiomers are interconverted during the reaction, theoretically allowing for a 100% yield of the desired product. youtube.com

Organocatalytic and Metal-Catalyzed Syntheses

Both organocatalytic and metal-catalyzed reactions have been instrumental in developing efficient and stereoselective syntheses of sertraline.

Organocatalysis: Organocatalysts, such as proline and its derivatives, have been used in the asymmetric synthesis of sertraline precursors. For instance, an L-proline derived catalyst can be used in the reduction of racemic (±)-tetralone to produce diastereomers that can be readily separated. google.com Another organocatalytic approach involves the use of 2-azaadamantane (B3153908) N-oxyl (AZADO) for the efficient oxidation of an alcohol to an enantiopure ketone, a direct precursor to sertraline. researchgate.netdiva-portal.org

Metal-Catalysis: Metal-catalyzed cross-coupling reactions are pivotal in constructing the carbon skeleton of sertraline. Palladium-catalyzed reactions, in particular, have been widely used for the formation of C-C and C-N bonds. nih.gov For example, a nickel-catalyzed enantioselective reductive coupling can produce chiral tetrahydronaphthalene intermediates with high enantioselectivity. nih.gov Another strategy involves an intramolecular nucleophilic addition to an imine, facilitated by a metal-halide exchange, to stereoselectively form the sertraline ring system. acs.org

Development of Novel Synthetic Intermediates and Precursors

Research into novel intermediates and precursors aims to create more efficient and stereoselective synthetic routes to sertraline.

One such intermediate is N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide. researchgate.net This stable compound can be prepared in good yield from the corresponding tetralone and its reduction to the cis-racemic amine is highly stereoselective. researchgate.net

Another innovative approach utilizes an iodoimine precursor which undergoes an intramolecular, stereoselective anionic addition to the imine moiety upon treatment with t-BuLi, yielding sertraline as a single diastereoisomer. acs.org The synthesis of this iodoimine precursor starts from 3,4-dichlorocinnamic acid and involves the use of a chiral auxiliary to establish the desired stereocenter. acs.org

The development of novel pyrrole-based compounds as SERT inhibitors, designed based on the pharmacophoric features of sertraline, also represents a new avenue in the search for antidepressant agents. nih.gov

Optimization of Reaction Conditions for Yield and Stereoselectivity

Optimizing reaction conditions is crucial for maximizing the yield and stereoselectivity of the desired cis-(-)-enantiomer of sertraline.

In chemoenzymatic approaches, the optimization of the bioreduction of the racemic tetralone precursor is key. Factors such as the choice of ketoreductase (KRED), co-factor regeneration system, and reaction time are critical. For example, using NADPH-dependent KREDs with 2-propanol as a sacrificial co-substrate can lead to high enantioselectivity and diastereomeric ratios. researchgate.net The reaction time can be optimized to achieve a good conversion rate while maintaining high stereoselectivity. researchgate.netdiva-portal.org

For chemical resolutions, the choice of resolving agent and solvent system is paramount. In the resolution of racemic sertraline with D-(-)-mandelic acid, the solvent plays a significant role in the selective precipitation of the desired diastereomeric salt. google.com Ethanol is often a preferred solvent for this step. google.com

In hydrogenation reactions, the catalyst, hydrogen pressure, and temperature are key variables. Low-pressure hydrogenation using a palladium on calcium carbonate catalyst has been shown to be highly stereoselective for the cis-isomer. google.com Pfizer's redesigned process for sertraline synthesis involved implementing a more selective palladium catalyst and optimizing the process to use the more benign solvent ethanol, which eliminated the need for several other solvents. epa.gov

The following table summarizes the optimization of KRED bioreduction of rac-tetralone:

| Entry | KRED | Co-substrate | Time (h) | Conversion (%) | de (%) | ee (%) |

| 1 | KRED-A | 2-propanol | 7 | 29 | 99:1 | >99 |

| 2 | KRED-B | 2-propanol | 7 | 25 | 98:2 | >99 |

| 3 | KRED-A | Glucose | 24 | 20 | 99:1 | >99 |

Data adapted from a chemoenzymatic synthesis study. researchgate.net

Isolation and Purification Techniques for the cis-(-)-Enantiomer

The final step in the synthesis is the isolation and purification of the desired cis-(-)-sertraline hydrochloride to meet pharmaceutical standards. Since the synthesis often produces a mixture of stereoisomers, effective separation techniques are essential. researchgate.netnih.gov

Fractional crystallization is a widely used method to separate the desired diastereomeric salt of sertraline from the unwanted isomers. google.com After resolution with an optically active acid like D-(-)-mandelic acid, the less soluble diastereomeric salt of (+)-cis-sertraline precipitates and can be isolated by filtration. google.com The purified salt is then treated to liberate the free base, which is subsequently converted to the hydrochloride salt. google.com

Chromatographic techniques are also employed for the separation of sertraline stereoisomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful analytical tool for determining the enantiomeric purity of sertraline. rjptonline.orgresearchgate.net For preparative separations, countercurrent chromatography using a stereoselective selector like hydroxypropyl-β-cyclodextrin has been investigated. nih.govnih.gov This technique can be used to separate cis- and trans-isomers as well as the enantiomers of cis-sertraline. nih.govresearchgate.net

The following table outlines different chromatographic methods for sertraline isomer separation:

| Technique | Stationary/Mobile Phase Component | Isomers Separated | Reference |

| HPLC | Chiral AGP column | cis-(1S, 4S) and cis-(1R, 4R) | rjptonline.org |

| HPLC | Chiralpak AD-H column | cis-(1S, 4S) and its cis-(1R, 4R) enantiomer | researchgate.net |

| CD-modified MEKC | Hydroxypropyl-β-cyclodextrin | cis and trans isomers, and enantiomers | nih.gov |

| Countercurrent Chromatography | Hydroxypropyl-β-cyclodextrin | cis-sertraline and trans-sertraline | nih.gov |

Impurity Profiling and Control in Synthetic Processes

The control of impurities is a critical aspect of the synthesis of Sertraline Hydrochloride, cis-(-)-, ensuring the final active pharmaceutical ingredient (API) is safe and effective. Impurities can arise from various sources, including starting materials, intermediates, by-products from side reactions, and degradation of the final product. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established strict limits for these impurities. hilarispublisher.comdrugfuture.com

During the commercial production of Sertraline Hydrochloride, a number of impurities have been identified and characterized. These are often detected at levels ranging from 0.05% to 0.15%. hilarispublisher.comwjpsonline.comresearchgate.nethilarispublisher.com The effective control and monitoring of these impurities are mandatory for regulatory compliance and are achieved through robust process development and the use of sensitive analytical techniques. wjpsonline.comsynzeal.com

Process-Related Impurities

Process-related impurities are substances that are formed during the synthesis of sertraline. Their formation is often linked to the specific synthetic route and reaction conditions employed.

Starting Material and Intermediate-Related Impurities: One key intermediate in sertraline synthesis is 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one. google.com Impurities in this starting material can carry through the synthesis to the final product. For instance, the isomer 4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone can be present, leading to the formation of the corresponding 2,3-dichloro isomer of Sertraline, an impurity that is difficult to remove. google.com

By-products: During the synthesis, several by-products can be formed. In commercial batches analyzed by Gas Chromatography (GC), two unknown impurities were consistently detected. wjpsonline.com Through synthesis and characterization, these were identified as 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalene and 1-(3,4-Dichlorophenyl)-1,2-dihydronaphthalene. wjpsonline.com Another impurity, identified as 4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-ol, was also detected in the final product at levels of 0.05% to 0.15%. hilarispublisher.comresearchgate.nethilarispublisher.com The hydrogenation step is also a potential source of impurities, such as dechlorinated by-products, which can be controlled to levels below 0.1%. google.com

The table below summarizes some of the common process-related impurities found in the synthesis of Sertraline Hydrochloride.

| Impurity Name | Typical Level | Detection Method | Reference |

|---|---|---|---|

| 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalene | 0.05% - 0.15% | Gas Chromatography (GC) | wjpsonline.com |

| 1-(3,4-Dichlorophenyl)-1,2-dihydronaphthalene | 0.05% - 0.15% | Gas Chromatography (GC) | wjpsonline.com |

| 4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-ol | 0.05% - 0.15% | GC, LC-MS, HPLC | hilarispublisher.comresearchgate.nethilarispublisher.com |

| 4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | - | - | google.com |

| Dechlorinated impurities | < 0.1% | HPLC, GC | google.com |

Stereoisomeric Impurities

Sertraline has two chiral centers, which means it can exist as four possible stereoisomers. The therapeutically active form is the (1S, 4S) isomer. nih.gov The other stereoisomers are considered impurities and their levels must be carefully controlled.

(1R, 4R)-Sertraline: This is the enantiomer of the active substance and is also known as Sertraline Impurity G. drugfuture.comnih.govallmpus.com

Trans-isomers: The diastereomers, (1R, 4S)-Sertraline and (1S, 4R)-Sertraline, are known collectively as Impurity A. drugfuture.comnih.gov

The control of stereoisomeric purity is a significant challenge. The synthesis is designed to be stereoselective to maximize the yield of the desired cis-(-)-isomer. The hydrogenation of the ketimine intermediate can produce a mixture of cis and trans isomers, with process controls aiming for a high cis/trans ratio, often greater than 9:1. google.com Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) on chiral stationary phases and electrokinetic chromatography, are employed to separate and quantify these stereoisomers. nih.govnih.gov A single-run HPLC method using a chiral stationary phase based on amylose (B160209) tris(3-chloro-5-methylphenylcarbamate) has been developed to resolve all stereoisomers and other related substances within 15 minutes. nih.gov

The European Pharmacopoeia lists several stereoisomeric and other related substances as specified impurities. drugfuture.com

| Impurity Name / EP Designation | Chemical Name | Type | Reference |

|---|---|---|---|

| Impurity A | (1RS,4SR)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Trans-isomers (Diastereomer) | drugfuture.comnih.govallmpus.com |

| Impurity G | (1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Enantiomer | drugfuture.comnih.govallmpus.com |

| Impurity B | (1RS,4RS)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine | Related Substance | drugfuture.comallmpus.com |

| Impurity C | (1RS,4RS)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Related Substance | drugfuture.comallmpus.com |

| Impurity D | (1RS,4RS)-4-(3-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Related Substance | drugfuture.comallmpus.com |

| Impurity F | (4R)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | Intermediate | drugfuture.comnih.gov |

Control Strategies

Effective impurity control relies on a multi-faceted approach. This includes:

Purification of Intermediates: As demonstrated with 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, purification of key intermediates is crucial to prevent the formation of isomeric impurities in the final product. google.com

Optimized Reaction Conditions: The conditions for reactions, particularly the hydrogenation step, are optimized to maximize the formation of the desired cis-isomer and minimize by-products like dechlorinated impurities. google.com

Use of Reference Standards: The synthesis and qualification of impurity reference standards are essential for the accurate identification and quantification of impurities during routine analysis. hilarispublisher.comwjpsonline.comsynzeal.com

Advanced Analytical Monitoring: Pharmacopoeial and in-house developed analytical methods, primarily GC and HPLC, are used to monitor the impurity profile of each batch. hilarispublisher.comdrugfuture.comwjpsonline.com Methods capable of separating all stereoisomers and related substances in a single run are particularly valuable for ensuring comprehensive quality control. nih.gov

By understanding the origin of each potential impurity and implementing rigorous control strategies throughout the manufacturing process, the high purity of Sertraline Hydrochloride, cis-(-)- required for pharmaceutical use can be consistently achieved.

Molecular Mechanisms of Action and Target Interactions of Sertraline Hydrochloride

Serotonin (B10506) Transporter (SLC6A4) Inhibition and Binding Kinetics

The principal mechanism of action of sertraline (B1200038) is the potent and selective inhibition of the serotonin transporter (SERT), a protein encoded by the SLC6A4 gene. nih.govpharmgkb.org This inhibition leads to a cascade of neurochemical events that are central to its therapeutic effects.

High-Affinity Binding Characteristics to SLC6A4

Sertraline exhibits a high affinity for the human serotonin transporter (hSERT). nih.gov This binding is characterized by a low equilibrium dissociation constant (Kd) or inhibition constant (Ki), indicating a strong and specific interaction with the transporter. The binding of sertraline to SERT is allosteric, meaning it binds to a site on the transporter that is distinct from the serotonin binding site, thereby preventing the reuptake of serotonin from the synaptic cleft. nih.gov The two chlorine atoms on the phenyl ring of the sertraline molecule are crucial for its high-affinity binding and specificity to SERT, as they insert into a specific halogen-binding pocket on the transporter. nih.gov

Table 1: Binding Affinities of Sertraline for the Human Serotonin Transporter (hSERT)

| Parameter | Value (nM) | Reference |

|---|---|---|

| Kd | 25 ± 2 | drugbank.com |

| pKi | 7.60 | nih.gov |

Impact on Serotonin Synaptic Concentrations

By inhibiting SERT, sertraline effectively blocks the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. nih.govpharmgkb.org This blockade leads to an accumulation of serotonin in the synapse, thereby increasing its availability to bind to postsynaptic receptors. researchgate.netpsu.edu In vivo microdialysis studies in rats have demonstrated that systemic administration of sertraline significantly increases extracellular serotonin levels in various brain regions, including the medial prefrontal cortex, nucleus accumbens, and striatum. researchgate.netnih.gov This enhanced serotonergic neurotransmission is believed to be the primary mechanism underlying the therapeutic effects of sertraline.

Modulation of SLC6A4 Cell Surface Expression

The long-term effects of sertraline may also involve changes in the expression and function of the serotonin transporter itself. Chronic treatment with selective serotonin reuptake inhibitors (SSRIs) like sertraline can lead to a downregulation or desensitization of SERT. mdpi.com While the precise mechanisms are still under investigation, some studies suggest that prolonged exposure to increased synaptic serotonin levels can trigger cellular adaptations, potentially including a reduction in the number of SERT proteins expressed on the surface of neurons. nih.gov One study noted an association between the predicted expression levels of SLC6A4 and the duration of sertraline treatment. nih.gov

Interactions with Other Neurotransmitter Transporters and Receptors

While sertraline is highly selective for the serotonin transporter, it also exhibits some, albeit significantly lower, affinity for other monoamine transporters, namely the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).

Norepinephrine Transporter (SLC6A2) Inhibition

Sertraline has a much lower affinity for the norepinephrine transporter (NET), encoded by the SLC6A2 gene, compared to SERT. nih.govpatsnap.com This indicates that at therapeutic concentrations, its direct inhibitory effect on norepinephrine reuptake is minimal. nih.gov However, some studies suggest that all SSRIs, including sertraline, can increase extracellular noradrenaline levels in certain brain regions like the nucleus accumbens. researchgate.netnih.gov The clinical significance of this modest interaction with NET is still being explored.

Dopamine Transporter (SLC6A3) Inhibition

Interestingly, among the class of SSRIs, sertraline is one of the most potent inhibitors of the dopamine transporter (DAT), encoded by the SLC6A3 gene. drugbank.comuni-luebeck.deresearchgate.netnih.gov Although its affinity for DAT is considerably lower than for SERT, this interaction is more pronounced than that of many other SSRIs. drugbank.com In vivo microdialysis studies have shown that sertraline administration can lead to an increase in extracellular dopamine concentrations in the nucleus accumbens and striatum. researchgate.netnih.gov This dopaminergic activity may contribute to some of the unique clinical effects of sertraline. nih.gov

Table 2: Comparative Binding Affinities of Sertraline for Monoamine Transporters

| Transporter | Parameter | Value (nM) | Reference |

|---|---|---|---|

| Serotonin Transporter (SERT) | Kd | 25 ± 2 | drugbank.com |

| Norepinephrine Transporter (NET) | pKi | 6.38 | nih.gov |

| Dopamine Transporter (DAT) | Kd | 25 ± 2 | drugbank.com |

Ligand Binding to Sigma Receptors (Sigma-1 and Sigma-2)

Beyond its primary action on the serotonin transporter, sertraline demonstrates notable affinity for sigma receptors, specifically the sigma-1 subtype. Research has established an order of affinity for sigma-1 receptors among several SSRIs as follows: fluvoxamine (B1237835) > sertraline > fluoxetine (B1211875) > citalopram (B1669093) ≈ paroxetine. drugbank.com This binding to sigma-1 receptors, which are unique, non-opioid proteins located at the endoplasmic reticulum, suggests a broader mechanism of action for sertraline. drugbank.comnih.gov

The interaction between sertraline and sigma-1 receptors may also influence other neurotransmitter systems. For example, the inhibition of N-methyl-D-aspartate receptors (NMDARs) by sertraline is partially blocked by the S1R antagonist NE-100, highlighting a complex interplay between these receptor systems. nih.govbiorxiv.org

Antagonism of Muscarinic Cholinergic Receptors (CHRM1-5)

The muscarinic cholinergic system has been implicated in the pathophysiology of depression, with evidence suggesting its overactivity in affected individuals. nih.gov While some antidepressants, like scopolamine (B1681570), act as direct muscarinic receptor antagonists, the interaction of sertraline with these receptors is less pronounced. nih.gov However, the broader context of cholinergic system modulation by antidepressants is relevant. For instance, the antidepressant-like effects of scopolamine are thought to involve mechanisms beyond direct antagonism, potentially including changes in gene expression and synaptic plasticity. nih.gov While direct, high-affinity antagonism of muscarinic receptors is not a primary mechanism of sertraline, its downstream effects on neurotransmitter systems could indirectly influence cholinergic pathways.

Interaction with Serotonin Receptors (e.g., 5-HTR2B)

In addition to inhibiting the serotonin transporter, sertraline interacts directly with certain serotonin receptors. Bioinformatics and docking simulations have identified the 5-hydroxytryptamine receptor 2B subtype (5-HTR2B) as a potential molecular target for sertraline. researchgate.net These studies revealed high interaction energies between sertraline and the 5-HTR2B protein, suggesting a multimodal mechanism of action. researchgate.netresearchgate.net The interaction with 5-HTR2B is thought to contribute to the modulation of serotonin and dopamine pathways. researchgate.net

In animal models, perinatal exposure to sertraline has been shown to reduce the cardiac expression of the 5-HT2B receptor. nih.gov This finding, coupled with observed alterations in cardiac function in adult mice exposed to sertraline during development, underscores the potential long-term physiological consequences of sertraline's interaction with this receptor. nih.gov Furthermore, research in rodents suggests that the anxiogenic-like effects sometimes observed with acute SSRI administration may be mediated by the activation of 5-HT2C receptors. nih.gov

Modulation of Glutamate (B1630785) and GABA Cycling in Neurons

Sertraline's influence extends to the major excitatory and inhibitory neurotransmitter systems in the brain: glutamate and gamma-aminobutyric acid (GABA). Sertraline has been shown to inhibit glutamate and GABA cycling in both rodent and human neurons. nih.gov This modulation is a key aspect of its broader neuropharmacological profile.

Studies have demonstrated that some antidepressants can rapidly stimulate glutamate cycling in the medial prefrontal cortex, a phenomenon linked to their antidepressant-like effects. researchgate.net While not a primary mechanism in the same way as serotonin reuptake inhibition, the downstream effects of SSRIs on glutamatergic and GABAergic neurotransmission are significant. nih.gov For instance, SSRI treatment can lead to adaptations in glutamate levels in the hippocampus. nih.gov Sertraline also influences GABAergic neuroactive steroid levels. nih.gov Specifically, treatment with sertraline has been associated with a significant increase in serum pregnanolone (B1679072) levels and the pregnanolone:progesterone ratio, while decreasing 3α,5α-androsterone. nih.gov

Intracellular Signaling Pathways and Cellular Homeostasis Modulation

The pharmacological effects of sertraline are not limited to interactions with cell surface receptors and transporters. The compound also significantly impacts intracellular signaling pathways and modulates cellular homeostasis, revealing a deeper layer of its mechanism of action.

Effects on Phosphoinositide Metabolism and Phospholipid Asymmetry

Sertraline has been shown to affect phospholipid metabolism. In reconstituted enzyme assays, sertraline inhibits phospholipase A1 and phospholipase D, exhibits mixed effects on phospholipase C, and activates phospholipase A2. nih.gov These actions on key enzymes involved in phosphoinositide metabolism can lead to alterations in cellular signaling and membrane composition. The ultrastructural changes observed in sertraline-treated cells, which resemble phospholipidosis induced by other cationic amphiphilic drugs, further support its impact on lipid metabolism. nih.gov

Influence on Vacuolar Acidification and Clathrin-Coat Formation

Research has identified two evolutionarily conserved processes, vacuolar acidification and clathrin-coat formation, as being modulated by sertraline's action at membranes. nih.gov Sertraline appears to target the phospholipid membranes of acidic organelles within the intracellular vesicle transport system. nih.gov It is hypothesized that a loss of vacuolar ATPase activity can reduce the uptake of sertraline into cells. nih.gov

Furthermore, sertraline's effects are linked to clathrin function. Dysregulation of clathrin, a protein crucial for forming coated vesicles, can reduce the affinity of membranes for sertraline. nih.gov Interestingly, at sublethal doses, sertraline can stimulate the growth of mutants with impaired clathrin function, indicating a specific interaction with this cellular machinery. nih.gov The observed increase in vacuolar electron transparency and the presence of autophagosomal inclusions in sertraline-treated cells suggest a defect in the delivery of vacuolar hydrolases or a loss of vacuolar acidification. nih.gov

Interactive Data Table: Sertraline's Molecular Interactions Below is a sortable and searchable table summarizing the key molecular interactions of Sertraline hydrochloride, cis-(-)- discussed in this article.

| Target Class | Specific Target | Observed Effect |

|---|---|---|

| Sigma Receptors | Sigma-1 (S1R) | Inverse agonist; modulates hippocampal LTP. nih.govbiorxiv.org |

| Serotonin Receptors | 5-HTR2B | High interaction energy; potential target. researchgate.netresearchgate.net |

| Serotonin Receptors | 5-HT2C | Activation may mediate anxiogenic-like effects. nih.gov |

| Neurotransmitter Cycling | Glutamate and GABA | Inhibits cycling in neurons. nih.gov |

| Enzymes | Phospholipase A1, D | Inhibition. nih.gov |

| Enzymes | Phospholipase C | Mixed effects. nih.gov |

| Enzymes | Phospholipase A2 | Activation. nih.gov |

| Cellular Processes | Vacuolar Acidification | Influences process. nih.gov |

| Cellular Processes | Clathrin-Coat Formation | Modulates membrane affinity. nih.gov |

Alteration of TNF-MAP4K4-JNK and PI3K/Akt/mTOR Pathways

Sertraline has been shown to modulate critical intracellular signaling pathways involved in cellular stress, inflammation, and survival, namely the Tumor Necrosis Factor (TNF)-Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4)-c-Jun N-terminal Kinase (JNK) pathway and the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.

Research indicates that sertraline can influence the TNF-MAP4K4-JNK signaling cascade. This pathway is a key regulator of cellular responses to stress and inflammatory stimuli. nih.govresearchgate.net In some contexts, sertraline has been observed to attenuate the activation of this pathway, which may contribute to its neuroprotective and anti-inflammatory effects. researchgate.net The JNK pathway, when activated by stressors, can lead to apoptosis or inflammatory responses. nih.govmdpi.com By modulating this pathway, sertraline may help mitigate the detrimental effects of stress on neuronal cells.

Furthermore, sertraline's interaction with the PI3K/Akt/mTOR pathway is multifaceted. This pathway is central to cell growth, proliferation, survival, and protein synthesis. oup.comnih.gov Some studies have reported that sertraline can inhibit mTOR signaling, which may be relevant to its potential anti-proliferative effects observed in some cancer cell lines. oup.com However, the effects on mTOR signaling can be complex and cell-type dependent. In the context of the nervous system, the PI3K/Akt/mTOR pathway is crucial for synaptic plasticity and neurogenesis. oup.comnih.gov While some antidepressants have been shown to activate this pathway, leading to increased synaptic protein levels and dendritic outgrowth, the effects of sertraline can be more nuanced. oup.com One study demonstrated that while sertraline increased upstream regulators like phospho-Akt, it did not significantly increase phospho-mTOR levels in rat hippocampal neurons, suggesting that its effects on dendritic outgrowth might be mediated through alternative pathways in this specific context. oup.com Conversely, other research suggests that sertraline induces autophagy by antagonizing the mitochondrial voltage-dependent anion channel 1 (VDAC1), leading to reduced cellular ATP, activation of AMP-activated protein kinase (AMPK), and subsequent inhibition of the mTOR pathway. nih.govelsevierpure.com This induction of autophagy may play a role in clearing aggregated proteins, such as tau, which is implicated in neurodegenerative diseases. nih.gov

Table 1: Sertraline's Interaction with Key Signaling Pathways

| Pathway | Key Components | Effect of Sertraline | Potential Implication |

|---|---|---|---|

| TNF-MAP4K4-JNK | TNF, MAP4K4, JNK | Attenuation of activation | Neuroprotection, anti-inflammatory effects |

| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Inhibition of mTOR (in some contexts) | Autophagy induction, potential anti-proliferative effects |

| Increased phospho-Akt | Modulation of upstream signaling | ||

| Antagonism of VDAC1 | Reduced cellular ATP, AMPK activation, mTOR inhibition |

Impact on Gene Expression and Alternative Splicing in Neural Tissues

Sertraline's influence extends to the regulation of gene expression and alternative splicing, processes fundamental to neuronal function and plasticity. Studies have demonstrated that sertraline can alter the transcription of various genes implicated in neurodevelopment, neuroplasticity, and the stress response.

Table 2: Examples of Genes with Altered Splicing in Neural Tissue Induced by Sertraline

| Gene | Organism | Type of Splicing Change | Potential Functional Consequence |

|---|---|---|---|

| Ank2 | Drosophila melanogaster | Increased inclusion of long isoforms | Enhanced axonal stability |

| ATPalpha | Drosophila melanogaster | Increased inclusion of long isoforms | Supported Na+/K+ ATPase activity |

| yuri | Drosophila melanogaster | Intron retention | Impact on cytoskeletal reorganization |

| sxc | Drosophila melanogaster | Splicing alterations | Influence on epigenetic regulation |

| Atg18a | Drosophila melanogaster | Splicing alterations | Influence on autophagy processes |

Modulation of Acetylcholinesterase (AChE) Activity

Beyond its primary target, sertraline has been shown to interact with and inhibit the activity of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action suggests a potential cholinomimetic effect of sertraline.

Studies have demonstrated that sertraline can inhibit human erythrocyte AChE in a concentration-dependent manner. nih.gov The inhibition has been characterized as mixed in nature, indicating that sertraline may bind to both the active site and an allosteric site on the enzyme. nih.gov The interaction appears to be reversible, as enzyme activity can be fully recovered after the removal of the inhibitor. nih.gov The inhibitory potency of sertraline on human serum cholinesterase has been shown to be greater than that of other antidepressants like amitriptyline (B1667244) and fluoxetine. nih.gov

Table 3: Inhibitory Activity of Sertraline on Acetylcholinesterase (AChE)

| Enzyme Source | IC50 Value (µM) | Type of Inhibition | Reference |

|---|---|---|---|

| Human Erythrocyte AChE | 80 | Mixed | nih.gov |

| Human Serum Cholinesterase | 4.05 | Mixed | nih.gov |

| Recombinant Human AChE | ≥3 × 10⁻⁶ M (pIC50 <4) | - | jst.go.jp |

Interaction with COX-2, BACE-1, and GSK-3β

Recent computational and in vivo studies have revealed that sertraline can interact with several other key enzymes implicated in neuroinflammation and neurodegeneration, including cyclooxygenase-2 (COX-2), beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), and glycogen (B147801) synthase kinase 3β (GSK-3β). mdpi.comnih.gov

Molecular docking studies have predicted that sertraline exhibits strong binding affinities for the active sites of these enzymes. mdpi.com In vivo studies using a lipopolysaccharide (LPS)-induced rat model of neuroinflammation further validated these findings, demonstrating that pretreatment with sertraline led to a significant decrease in the levels of COX-2, BACE-1, and GSK-3β. mdpi.comnih.govresearchgate.net

Table 4: Binding Affinities of Sertraline for Various Enzymes

| Enzyme | Binding Affinity (kcal/mol) | In Vivo Effect | Reference |

|---|---|---|---|

| COX-2 | -8.6 | Significant decrease in levels (p < 0.05) | mdpi.com |

| BACE-1 | -7.2 | Significant decrease in levels (p < 0.01) | mdpi.com |

| GSK-3β | -9.2 | Significant decrease in levels (p < 0.05) | mdpi.com |

Potential for Adaptive Plasticity and Stress Response Modulation

Sertraline's therapeutic efficacy is also linked to its ability to promote adaptive plasticity and modulate the body's response to stress. These effects are mediated through various mechanisms, including the promotion of neurogenesis and the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.

Studies have shown that sertraline can promote the differentiation of hippocampus-derived neural stem cells into neurons, a process known as neurogenesis. nih.gov This effect is thought to contribute to the structural and functional recovery of the hippocampus, a brain region crucial for learning, memory, and mood regulation that can be negatively impacted by chronic stress. mdpi.comnih.govyoutube.com Sertraline has also been shown to protect neural stem cells from damage induced by inflammatory stimuli like lipopolysaccharide (LPS). nih.gov

Furthermore, sertraline can modulate the HPA axis, the body's central stress response system. Prenatal exposure to SSRIs, including sertraline, has been shown to alter HPA stress response patterns in infants. nih.gov While the exact nature of this modulation can be complex and dependent on various factors, it highlights sertraline's ability to influence the fundamental neuroendocrine systems that govern our response to stress. nih.gov By promoting neuroplasticity and recalibrating the stress response system, sertraline may enhance the brain's capacity to adapt to adverse experiences and recover from the neurobiological changes associated with depressive disorders. nih.govnih.govbiorxiv.org

Metabolic Pathways and Enzymatic Characterization of Sertraline Hydrochloride

N-Demethylation Pathway and Metabolite Formation (Desmethylsertraline)

The principal metabolic pathway for sertraline (B1200038) is N-demethylation, which leads to the formation of its major metabolite, desmethylsertraline (B1148675). nih.govresearchgate.net This process is catalyzed by several cytochrome P450 enzymes in the liver. nih.govresearchgate.netpharmgkb.org While desmethylsertraline, also known as norsertraline, is an active metabolite, its potency as a serotonin (B10506) reuptake inhibitor is considerably lower than that of the parent compound, sertraline. wikipedia.orgdrugbank.com In vitro studies have shown that the intrinsic clearance for N-demethylation is about 20 times greater than for deamination, another metabolic pathway. nih.govsemanticscholar.org

Cytochrome P450 (CYP) Isoform Contributions (CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

Multiple cytochrome P450 isoforms are involved in the N-demethylation of sertraline, highlighting the complexity of its metabolism. nih.govpharmgkb.org The primary enzymes contributing to this pathway are CYP2B6, CYP2C19, CYP2C9, CYP3A4, and CYP2D6. nih.govnih.gov

At lower, clinically relevant concentrations, CYP2B6 and CYP2D6 appear to play a more significant role in the formation of desmethylsertraline. nih.govpharmgkb.org Conversely, at higher in vitro concentrations, the metabolism is predominantly driven by CYP2C9, CYP3A4, and CYP2C19. nih.govpharmgkb.org

The involvement of multiple CYP enzymes in sertraline's metabolism suggests a lower likelihood of significant pharmacokinetic alterations by a single inhibiting agent or a single genetic polymorphism in one of the metabolizing enzymes. nih.govsemanticscholar.org

Key CYP Isoforms in Sertraline N-demethylation:

CYP2B6: Contributes significantly to sertraline N-demethylation. nih.govsemanticscholar.org

CYP2C19: Plays a crucial role, with genetic variants impacting sertraline's pharmacokinetics. nih.govpharmgkb.org

CYP2C9: Contributes to the metabolism, particularly at higher concentrations. nih.govnih.gov

CYP2D6: Has a notable role, especially at lower sertraline concentrations. nih.govnih.gov

CYP3A4: Involved in the metabolism, with its contribution varying depending on the concentration. nih.govnih.govpharmgkb.org

Quantitative Assessment of Individual CYP Contribution to Metabolism

The contribution of each CYP isoform to the N-demethylation of sertraline has been quantitatively assessed in various studies. One study estimated the contributions of the five main CYP isoforms based on the Vmax/KM of cDNA-expressed enzymes and their content in human liver microsomes. The estimated contributions were:

CYP2D6: 35%

CYP2C9: 29%

CYP2B6: 14%

CYP2C19: 13%

Another in vitro study identified CYP2B6 as the most significant contributor, with lesser roles for CYP2C19, CYP2C9, CYP3A4, and CYP2D6. nih.govsemanticscholar.org It is generally accepted that no single CYP enzyme is responsible for more than 25-35% of sertraline's conversion to desmethylsertraline. nih.govpharmgkb.orgresearchgate.net

Interactive Data Table: Estimated Contribution of CYP Isoforms to Sertraline N-Demethylation

| CYP Isoform | Estimated Contribution (%) - Study 1 nih.govnih.gov | Relative Contribution - Study 2 nih.govsemanticscholar.org |

| CYP2D6 | 35 | Lesser |

| CYP2C9 | 29 | Lesser |

| CYP2B6 | 14 | Greatest |

| CYP2C19 | 13 | Lesser |

| CYP3A4 | 9 | Lesser |

Allele-Specific Inhibitory Effects on CYP Enzymes

Genetic polymorphisms in CYP enzymes can significantly influence the metabolism of sertraline, leading to inter-individual variability in plasma concentrations.

CYP2C19: Variants of the CYP2C19 gene have the most substantial impact on sertraline pharmacokinetics. nih.govpharmgkb.org Individuals classified as CYP2C19 poor metabolizers (PMs), often carrying the *2 or 3 non-functional alleles, exhibit a significantly reduced rate of desmethylsertraline formation. nih.govpharmgkb.orgmydruggenome.org This leads to increased exposure to the parent drug. nih.govpharmgkb.orgresearchgate.net Conversely, the CYP2C1917 allele is associated with increased enzyme activity, leading to slightly lower sertraline concentrations. nih.gov Sertraline itself can exhibit allele-specific inhibitory effects on CYP2C19, inhibiting some alleles more strongly than others. nih.gov

CYP2B6: Polymorphisms in the CYP2B6 gene also affect sertraline metabolism. nih.govresearchgate.net The CYP2B66* and 9 variant alleles have been shown to decrease the metabolic rate of sertraline. nih.gov

CYP2D6: While some studies have found no significant effect of CYP2D6 alleles on sertraline pharmacokinetics, others have noted reduced plasma concentrations in individuals with the ultrarapid metabolizer (UM) phenotype. nih.govpharmgkb.org Sertraline is also a known inhibitor of CYP2D6. nih.gov

CYP3A4: The CYP3A422* allele has been associated with a lower improvement in depressive symptoms in patients treated with sertraline, suggesting an impact on its metabolism. researchgate.net Sertraline can also act as a time-dependent inhibitor of CYP3A4. researchgate.netpharmgkb.org

Interactive Data Table: Impact of CYP Alleles on Sertraline Metabolism

| CYP Gene | Allele(s) | Effect on Sertraline Metabolism |

| CYP2C19 | 2, *3 (Poor Metabolizer) | Significantly reduced metabolism, increased sertraline levels nih.govpharmgkb.orgmydruggenome.org |

| CYP2C19 | 17 (Ultra-rapid Metabolizer) | Increased metabolism, slightly lower sertraline levels nih.gov |

| CYP2B6 | 6, *9 | Decreased metabolism nih.gov |

| CYP2D6 | Ultrarapid Metabolizer Phenotype | Reduced plasma concentrations nih.govpharmgkb.org |

| CYP3A4 | 22 | Associated with lower treatment efficacy researchgate.net |

Other Oxidative and Conjugative Metabolic Pathways

Besides N-demethylation, sertraline undergoes other metabolic transformations, including deamination and N-hydroxylation.

Deamination by CYP Isoforms and Monoamine Oxidases (MAOA, MAOB)

Sertraline can be deaminated by both cytochrome P450 enzymes and monoamine oxidases (MAOs). nih.govsemanticscholar.org In vitro studies using human liver microsomes have shown that CYP3A4 and CYP2C19 are involved in the deamination of sertraline. nih.govsemanticscholar.org

Additionally, purified human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) can catalyze the deamination of sertraline. nih.govsemanticscholar.org MAO-B has been observed to catalyze this reaction approximately three times faster than MAO-A. nih.govsemanticscholar.org The deamination of sertraline and its metabolite, desmethylsertraline, results in the formation of an α-hydroxy sertraline ketone. nih.govpharmgkb.org

N-Hydroxylation

N-hydroxylation is another metabolic pathway for sertraline. Studies have indicated that N-hydroxylation can be a significant pathway in the metabolism of secondary alkyl amines by P450 enzymes, leading to the formation of metabolic intermediate complexes. researchgate.net

Glucuronidation by UGT Enzymes (e.g., UGT2B7)

Glucuronidation represents a significant Phase II metabolic pathway for sertraline, facilitating its conversion into more water-soluble compounds for excretion. This process is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes. uky.edu In vitro studies using human liver microsomes have identified the formation of sertraline N-carbamoyl-glucuronide. nih.gov

Among the various UGT isoforms, recombinant human UGT2B7 has been shown to catalyze this reaction at the fastest rate, with a Michaelis-Menten constant (K_m) of 50 µM. nih.gov While UGT2B7 is the most prominent enzyme in this pathway, other UGTs, such as UGT1A3, UGT1A6, and UGT2B4, can also contribute to the formation of sertraline carbamoyl-O-glucuronide. pharmgkb.org UGT2B7 itself is a highly polymorphic gene, which can lead to interindividual differences in the rate of glucuronidation. wikipedia.org This enzyme is not only found in the liver but also in other tissues like the kidneys and the gastrointestinal tract. wikipedia.org

Role of Drug Transporters in Sertraline Disposition

The movement and distribution of sertraline within the body are influenced by drug transporters, which are proteins that facilitate the passage of substances across cellular membranes.

Interaction with P-glycoprotein (ABCB1) as a Substrate and Inhibitor

Sertraline and its primary active metabolite, desmethylsertraline, have been identified as substrates of the efflux transporter P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. nih.gov P-gp is a crucial component of the blood-brain barrier, where it actively pumps a wide range of substances out of the brain, thereby limiting their accumulation. nih.govoup.com

In addition to being a substrate, sertraline also acts as a potent inhibitor of P-gp. nih.govdrugbank.com Studies have shown that sertraline's inhibitory activity on P-gp is comparable to that of the well-known inhibitor quinidine. drugbank.com In vitro experiments using primary brain endothelial cells demonstrated that sertraline can significantly inhibit P-gp function, leading to increased intracellular accumulation of P-gp substrates. nih.gov This inhibition appears to be rapid and dose-dependent. nih.gov For instance, at a concentration of 10⁻⁵ M, sertraline treatment led to an 86% increase in calcein (B42510) accumulation (a measure of P-gp inhibition) after 60 minutes. nih.gov

The interaction of sertraline with P-gp is complex, exhibiting a biphasic effect in vivo. nih.gov While initial administration can lead to increased brain accumulation of P-gp substrates, this can be followed by a period of reduced accumulation before once again increasing. nih.gov Although sertraline's inhibition of P-gp is potent, it is not thought to have significant clinical effects on the disposition of other P-gp substrates. nih.gov

Protein Binding Characteristics in Biological Systems

Sertraline exhibits a high degree of binding to plasma proteins, a characteristic that significantly influences its distribution and availability in the body.

High Affinity Binding to Human Serum Albumin (HSA)

Sertraline is highly bound to plasma proteins, with a binding extent of approximately 98-99%. nih.govresearchgate.net The primary binding protein for sertraline in the blood is Human Serum Albumin (HSA). nih.govresearchgate.net HSA is the most abundant protein in human blood plasma and plays a crucial role in the transport of various endogenous and exogenous substances. nih.gov

Spectroscopic and molecular modeling studies have revealed that sertraline binds to HSA with high affinity. researchgate.netdrugbank.com The binding primarily occurs within a large hydrophobic cavity in subdomain IIA of HSA, which is also known as Sudlow's site I. researchgate.netdrugbank.comresearchgate.net This subdomain contains a tryptophan residue (Trp-214) that is crucial for the interaction. researchgate.netresearchgate.net The binding of sertraline to HSA results in the formation of a 1:1 complex. researchgate.netdrugbank.com

Analysis of Binding Forces: Hydrophobic Interactions and Hydrogen Bonding

The interaction between sertraline and HSA is driven by a combination of molecular forces. Spectroscopic and thermodynamic analyses have indicated that hydrophobic interactions play a primary and essential role in the binding process. nih.govresearchgate.netdrugbank.comresearchgate.net The nonpolar regions of the sertraline molecule interact favorably with the hydrophobic pocket of HSA.

In addition to hydrophobic forces, hydrogen bonding and van der Waals forces also contribute significantly to the stability of the sertraline-HSA complex. researchgate.netmdpi.com The amine group of sertraline is capable of forming hydrogen bonds with appropriate amino acid residues within the binding site of HSA. drugbank.com

The thermodynamic parameters of the binding interaction, such as negative values for enthalpy and entropy changes, further support the involvement of these non-covalent interactions. researchgate.netdrugbank.com

Conformational Changes Induced in Binding Proteins

The binding of sertraline to HSA can induce conformational changes in the protein. researchgate.net Spectroscopic techniques such as UV-Vis, circular dichroism (CD), and Fourier-transform infrared (FT-IR) spectroscopy have shown alterations in the secondary structure of HSA upon interaction with sertraline. researchgate.netdrugbank.comresearchgate.net

Advanced Analytical Methodologies for Sertraline Hydrochloride, Cis

Chiral Chromatographic Methods for Stereoisomer Separation

Sertraline (B1200038) possesses two chiral centers, resulting in four possible stereoisomers. sigmaaldrich.comresearchgate.net Since only the (+)-cis-(1S,4S) configuration is clinically effective, the separation and quantification of the other three stereoisomers, which are considered impurities, are of significant importance. nih.gov Chiral chromatography is the cornerstone for achieving this separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (e.g., Chiral AGP, Chiralpak AD-H)

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful technique for the enantioselective and diastereoselective separation of sertraline's stereoisomers. Polysaccharide-based CSPs, such as Chiralpak AD-H, and protein-based CSPs, like Chiral AGP, have demonstrated high efficiency in resolving these isomers. researchgate.netnih.gov

One validated HPLC method for determining the enantiomeric purity of sertraline hydrochloride utilizes a Chiral AGP column. researchgate.net This reverse-phase chromatography method employs a mobile phase of ammonium (B1175870) phosphate (B84403) buffer and isopropanol (B130326), achieving separation within 25 minutes. researchgate.net Another approach successfully used a Chiralpak AD-H column under normal-phase conditions to achieve baseline enantioseparation of sertraline. researchgate.net

The choice of CSP and mobile phase composition is crucial for optimizing retention and selectivity. For instance, a method was developed using a Chiralpak IG-3 column, which is based on amylose (B160209) tris(3-chloro-5-methylphenylcarbamate), under reversed-phase conditions. nih.govuniroma1.it This method effectively separates all stereoisomers and related substances in a single run. nih.govuniroma1.it

Table 1: HPLC Methods for Sertraline Stereoisomer Separation

| Chiral Stationary Phase | Mobile Phase | Detection | Key Finding |

| Chiral AGP | Ammonium phosphate buffer and isopropanol (80:20, v/v) | UV at 275 nm | Separated the 1R,4R cis enantiomer from the bulk drug and tablets within 25 minutes. researchgate.net |

| Chiralpak AD-H | n-Hexane/Ethanol/DEA/TFA | Not specified | Achieved baseline enantioseparation in normal-phase conditions. nih.govresearchgate.net |

| Chiralpak IG-3 | Acetonitrile-water-DEA | UV at 215 or 246 nm | Allowed for a single-run determination of content, enantiomeric purity, and related substances in less than 15 minutes. researchgate.netnih.govuniroma1.it |

| Chiralpak IG | aq. 10 mM ammonium bicarbonate and ACN | UV at 220 nm | Separated all four stereoisomers with good resolution. chiraltech.com |

Electrokinetic Chromatography for Stereoisomer Quantitation

Electrokinetic chromatography, a capillary electrophoresis technique, offers an alternative and effective method for the quantitation of sertraline hydrochloride stereoisomers. sigmaaldrich.comnih.gov This method has been successful in separating all four stereoisomers by using highly sulfated cyclodextrins as chiral selectors. sigmaaldrich.comresearchgate.netnih.gov

The choice between highly sulfated alpha-cyclodextrin (B1665218) and highly sulfated gamma-cyclodextrin (B1674603) as the chiral selector influences the separation profile due to differences in selectivity. sigmaaldrich.comnih.gov This is attributed to the different inclusion complexes formed with the dichlorophenyl and naphthalenamine moieties of the sertraline molecule. sigmaaldrich.comnih.gov For routine analysis, highly sulfated gamma-cyclodextrin has been found to be superior, providing a limit of quantitation at or below 0.1% for each stereoisomeric impurity with a resolution of not less than 4.0. researchgate.netnih.gov

To ensure accurate quantitation, the use of an internal standard is necessary. The practical linearity range for the analysis of sertraline stereoisomeric impurities spans approximately two orders of magnitude. researchgate.netnih.gov Another developed method using cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC) with a buffer of sodium borate (B1201080), sodium cholate, sulfated beta-cyclodextrin, and hydroxypropyl-beta-cyclodextrin also proved suitable for purity testing of the bulk drug. researchgate.net

Development of Single-Run Methods for Content and Enantiomeric Purity

The development of single-run analytical methods that can simultaneously determine the content, enantiomeric purity, and related substances of sertraline hydrochloride offers significant advantages in terms of efficiency and reduced solvent consumption. researchgate.netnih.gov A direct enantio-, diastereo-, and chemo-selective HPLC method has been successfully developed for this purpose. nih.gov

This method utilizes a chiral stationary phase based on amylose tris(3-chloro-5-methylphenylcarbamate), specifically a Chiralpak IG-3 column, under reversed-phase conditions. nih.govuniroma1.it By optimizing the temperature and mobile phase composition, this approach achieves baseline resolution of all relevant species in under 15 minutes without the need for buffers or tandem-coupled columns. researchgate.netnih.govuniroma1.it The method has been validated according to the guidelines of the Official Medicines Control Laboratory and has been applied to control the content of sertraline HCl and its chiral impurities in pharmaceutical formulations. researchgate.netnih.gov

Spectroscopic Techniques for Molecular Characterization and Interactions

Spectroscopic techniques are invaluable for characterizing the molecular structure of sertraline and investigating its interactions with biological macromolecules, such as proteins.

UV-Vis Spectroscopy for Binding and Conformational Studies

UV-Vis spectroscopy is a fundamental technique used to study the binding of sertraline to proteins and to observe conformational changes. The interaction of sertraline with human serum albumin (HSA), a key protein for drug transport in the bloodstream, has been investigated using this method. nih.gov Changes in the UV-Vis spectrum of HSA upon the addition of sertraline indicate an interaction between the drug and the protein. nih.gov

In one study, the determination of sertraline was achieved by reacting it with chloranilic acid in a slightly alkaline medium, producing a purple complex with a maximum absorbance at 527.5 nm. researchgate.net Another spectrophotometric method involves the reaction of sertraline with 2,4-dinitrofluorobenzene (DNFB) to form a colored product with an absorbance maximum at 375 nm. nih.gov UV spectrophotometric analysis of pure sertraline in water has shown an absorption maximum at 275 nm. amazonaws.com Furthermore, first derivative spectrophotometry has been used to measure sertraline hydrochloride signals between 271.6-275.5 nm. researchgate.net

The interaction between sertraline hydrochloride and randomly methylated β-cyclodextrin has also been characterized using circular dichroism (CD) spectroscopy, a form of UV-Vis spectroscopy that measures the difference in absorption of left- and right-circularly polarized light. The changes observed in the CD spectrum of sertraline in the presence of the cyclodextrin (B1172386) confirm the interaction and suggest the inclusion of the sertraline molecule within the cyclodextrin cavity. mdpi.com

Fluorescence Emission Spectroscopy for Drug-Protein Interactions

Fluorescence emission spectroscopy is a highly sensitive technique for studying drug-protein interactions. The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be quenched upon binding with a ligand like sertraline. This quenching provides information about the binding mechanism, affinity, and conformational changes. nih.govnih.gov

Studies on the interaction between sertraline and HSA have shown a significant degree of tryptophan fluorescence quenching, indicating that sertraline binds to residues in subdomain IIA of HSA. nih.gov Analysis of the fluorescence data revealed the formation of a 1:1 complex with a strong binding affinity. nih.gov The thermodynamic parameters obtained from these studies, such as negative entropy and enthalpy changes, suggest that hydrophobic interactions play a crucial role in the binding process. nih.gov

Another spectrofluorimetric method for determining sertraline involves its derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) in a borate buffer at pH 8.0. nih.gov This reaction yields a highly fluorescent derivative with an excitation maximum at 265 nm and an emission peak at 315 nm, allowing for sensitive quantification in various samples. nih.gov

Table 2: Spectroscopic Analysis of Sertraline Hydrochloride

| Technique | Method | Key Findings |

| UV-Vis Spectroscopy | Reaction with chloranilic acid | Formation of a purple complex with λmax at 527.5 nm. researchgate.net |

| UV-Vis Spectroscopy | Reaction with 2,4-dinitrofluorobenzene (DNFB) | Formation of a colored product with λmax at 375 nm. nih.gov |

| UV-Vis Spectroscopy | Analysis in water | Absorption maximum at 275 nm. amazonaws.com |

| Fluorescence Spectroscopy | Interaction with Human Serum Albumin (HSA) | Quenching of tryptophan fluorescence, indicating binding at subdomain IIA. nih.gov |

| Fluorescence Spectroscopy | Derivatization with FMOC-Cl | Formation of a highly fluorescent derivative with excitation at 265 nm and emission at 315 nm. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Interaction with randomly methylated β-cyclodextrin | Changes in the CD spectrum indicated interaction and inclusion complex formation. mdpi.com |

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformational properties of chiral molecules like Sertraline Hydrochloride, cis-(-)-. An aqueous solution of sertraline hydrochloride exhibits optical activity, producing a characteristic CD spectrum. nih.gov

Detailed research findings show that the CD spectrum of sertraline hydrochloride features a shoulder at 258 nm, two positive peaks, known as positive Cotton effects, at 263 nm and 270 nm, and two negative peaks, or negative Cotton effects, at 274 nm and 280 nm. nih.gov The intensity of these peaks can be altered by interactions with other molecules, such as cyclodextrins, which indicates conformational changes in the sertraline molecule upon binding. nih.govbohrium.com For instance, studies on the interaction between sertraline hydrochloride and randomly methylated β-cyclodextrin (RMβCD) have utilized CD spectroscopy to characterize the resulting inclusion complexes. nih.govresearchgate.netmostwiedzy.pl These analyses, by observing changes in the CD signal, help determine thermodynamic parameters and the stoichiometry of the binding interaction, revealing insights into the conformational shifts that occur during complex formation. nih.govbohrium.com

Table 1: Characteristic CD Spectral Data for Sertraline Hydrochloride

| Wavelength (nm) | Type of Signal |

|---|---|

| 258 | Shoulder |

| 263 | Positive Peak (Positive Cotton Effect) |

| 270 | Positive Peak (Positive Cotton Effect) |

| 274 | Negative Peak (Negative Cotton Effect) |

| 280 | Negative Peak (Negative Cotton Effect) |

Data sourced from studies on sertraline hydrochloride in aqueous solution. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for the structural analysis of Sertraline Hydrochloride, cis-(-)-, by identifying its functional groups. The FT-IR spectrum of sertraline hydrochloride displays characteristic absorption bands that correspond to the specific vibrational modes of its chemical bonds. researchgate.net

The analysis of the FT-IR spectrum confirms the presence of key functional groups within the molecule's structure. When sertraline hydrochloride is part of a physical mixture or incorporated into a formulation like liposomes, FT-IR spectroscopy can be used to verify that the integrity of the compound is maintained by showing the presence of its characteristic peaks, indicating a lack of chemical interaction with other components. researchgate.net The analysis is typically performed using an FT-IR spectrometer with a diamond Attenuated Total Reflectance (ATR) attachment. swgdrug.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton NMR (¹H-NMR), is fundamental for the precise structural elucidation of Sertraline Hydrochloride, cis-(-)-. It provides detailed information about the chemical environment of hydrogen atoms within the molecule, allowing for the confirmation of its complex structure. swgdrug.org

For ¹H-NMR analysis, a sample is typically prepared by dissolving approximately 10 mg/mL of sertraline hydrochloride in a deuterated solvent like methanol-d4 (B120146) (CD₃OD), with tetramethylsilane (B1202638) (TMS) used as an internal standard for referencing the chemical shifts to 0 ppm. swgdrug.org Quantitative ¹H-NMR (qNMR) methods have also been developed to determine the enantiomeric purity of sertraline, showcasing the technique's versatility beyond simple structural confirmation. researchgate.net The resulting spectrum provides definitive structural proof, which is essential for quality control in the pharmaceutical industry. chemicalbook.com

Mass Spectrometry Techniques (LC-MS, LC-MS/MS) for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) as in LC-MS and tandem mass spectrometry (LC-MS/MS), provides highly sensitive and specific methods for the identification and quantification of Sertraline Hydrochloride, cis-(-)-. fao.org

These techniques are widely used for quantifying sertraline and its primary metabolite, N-desmethylsertraline, in biological matrices such as human plasma. nih.gov In such methods, the analytes are often extracted from the plasma using protein precipitation. Chromatographic separation is achieved on a C18 column with a gradient elution. nih.gov The mass spectrometer, operating in positive ionization mode, monitors specific mass-to-charge (m/z) transitions for the parent drug and its metabolite. nih.govnih.gov